

Application Note: CAY10505 for Western Blot Analysis of Akt Phosphorylation

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Compound of Interest

Compound Name: CAY10505

Cat. No.: B1684643

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Introduction

CAY10505 is a potent and selective inhibitor of the phosphoinositide 3-kinase γ (PI3K γ) isoform with an IC₅₀ value of 30 nM in neurons.^{[1][2][3]} The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.^{[4][5]} Upon activation by various extracellular signals, PI3K phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B) through phosphorylation at key residues, including Serine 473 (Ser473).^{[4][5]} As an inhibitor of PI3K γ , **CAY10505** can be utilized to investigate the role of this specific PI3K isoform in the activation of Akt. This application note provides a detailed protocol for treating cells with **CAY10505** and subsequently performing a Western blot to detect changes in the phosphorylation of Akt at Ser473.

Mechanism of Action

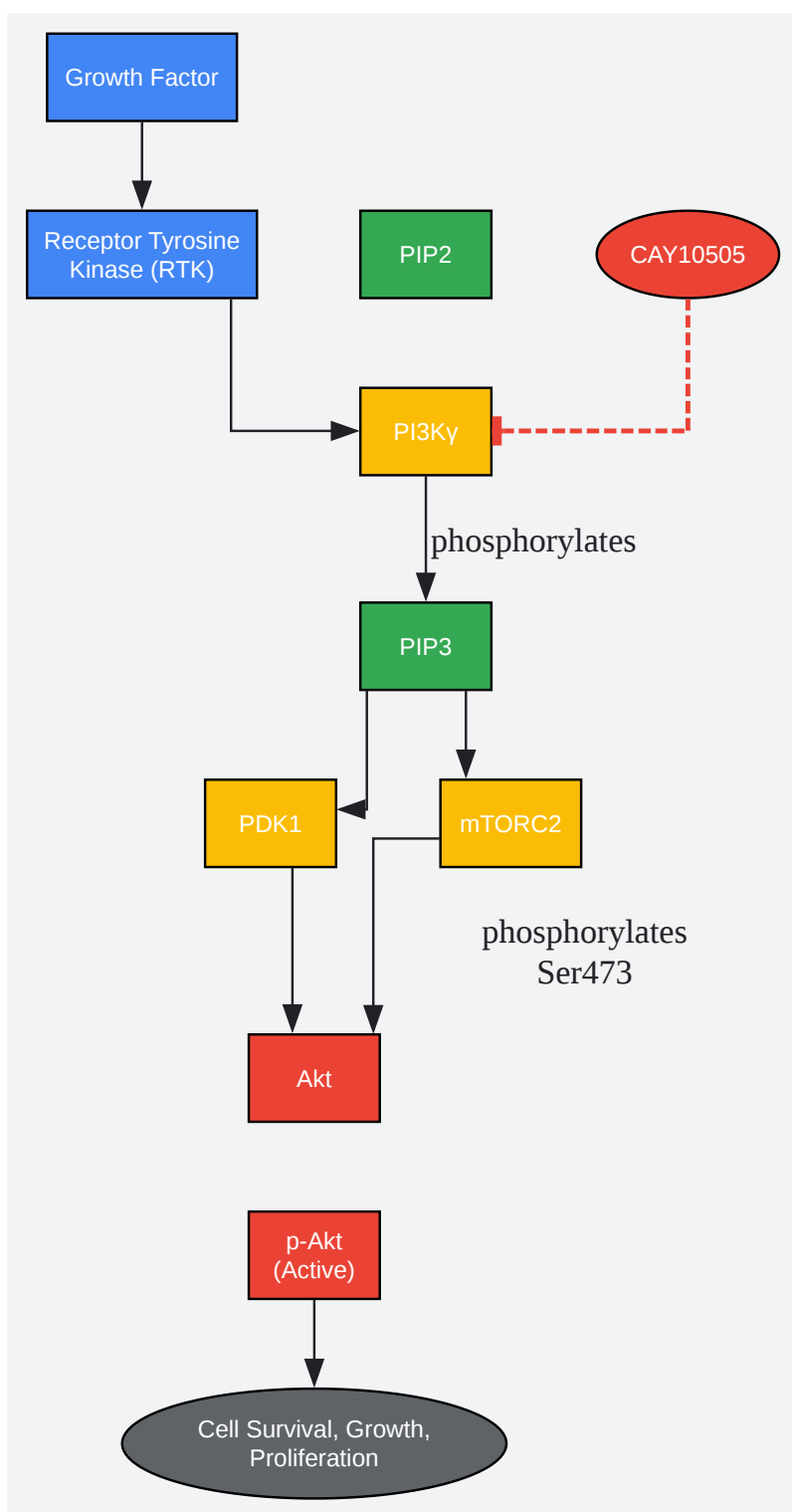
CAY10505 selectively inhibits the catalytic activity of PI3K γ , thereby preventing the conversion of PIP2 to PIP3. This reduction in PIP3 levels at the plasma membrane leads to decreased recruitment and subsequent phosphorylation of Akt at Ser473 by upstream kinases like mTORC2.^[4] Consequently, treatment of cells with **CAY10505** is expected to result in a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt), which can be effectively quantified by Western blotting. One study demonstrated that **CAY10505** at 200 nM partially reduces baicalein-induced Akt phosphorylation in neurons.^[1]

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of **CAY10505** against various PI3K isoforms and its effect on Akt phosphorylation.

Target	IC50 Value	Cell Type/System	Reference
PI3K γ	30 nM	Neurons	[1] [2] [3]
PI3K α	0.94 μ M	-	[2] [3]
PI3K β	20 μ M	-	[2] [3]
PI3K δ	20 μ M	-	[2] [3]
p-Akt (PKB)	228 nM	Mouse Macrophages	[2]

Signaling Pathway Diagram



PI3K/Akt Signaling Pathway and CAY10505 Inhibition

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Caption: **CAY10505** inhibits PI3K γ , blocking Akt phosphorylation.

Experimental Protocol

This protocol outlines the steps for treating a cell culture with **CAY10505**, preparing cell lysates, and performing a Western blot to detect p-Akt (Ser473).

Materials

- **CAY10505** (Cayman Chemical, Item No. 10009078 or equivalent)
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
- Primary antibodies:
 - Rabbit anti-p-Akt (Ser473) (Cell Signaling Technology, #4060 or equivalent)
 - Rabbit or Mouse anti-Total Akt (Cell Signaling Technology, #4691 or equivalent)
 - Loading control antibody (e.g., anti- β -actin, anti-GAPDH)
- HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
- Chemiluminescent substrate (ECL)

- Imaging system (e.g., CCD camera-based imager)

Procedure

- Cell Culture and Treatment:

1. Plate cells at an appropriate density and allow them to adhere overnight.
2. The next day, replace the medium with fresh medium containing the desired concentration of **CAY10505** (e.g., 100 nM - 1 μ M). A vehicle control (e.g., DMSO) should be run in parallel.
3. Incubate the cells for the desired time period (e.g., 1-24 hours).
4. Optional: After the inhibitor treatment, stimulate the cells with a known Akt activator (e.g., growth factor, insulin) for a short period (e.g., 15-30 minutes) to observe the inhibitory effect of **CAY10505** on induced p-Akt levels.

- Cell Lysis:

1. Wash the cells twice with ice-cold PBS.
2. Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
4. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
5. Transfer the supernatant (protein extract) to a new tube.

- Protein Quantification:

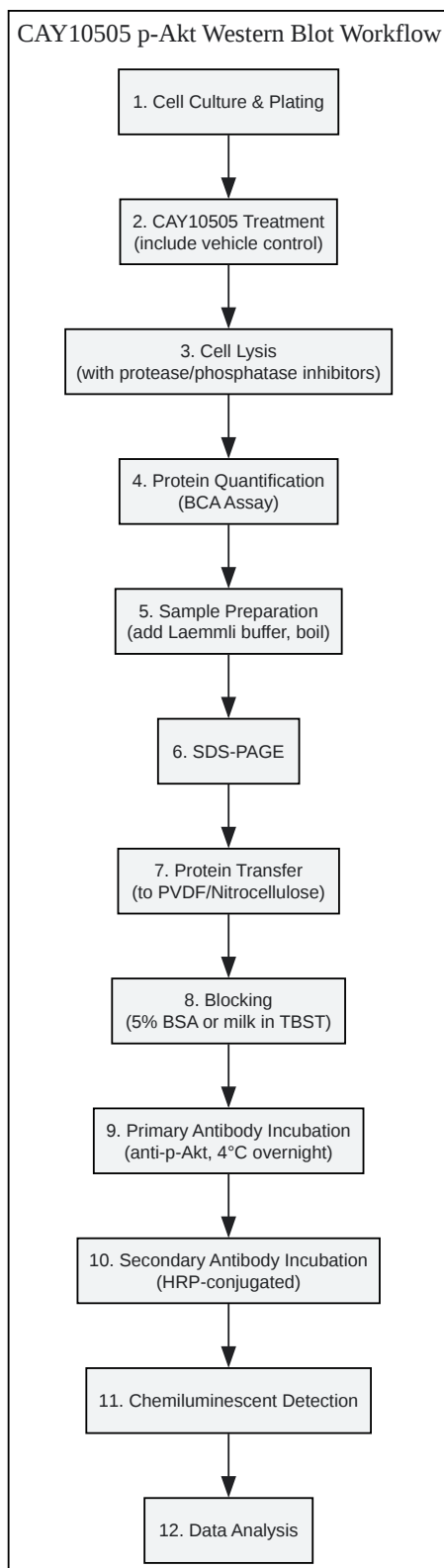
1. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

- Sample Preparation:

1. Normalize the protein concentration of all samples with lysis buffer.

2. Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
- SDS-PAGE and Western Blotting:
 1. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
 2. Run the gel until the dye front reaches the bottom.
 3. Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
 4. Block the membrane with blocking buffer for 1 hour at room temperature.
 5. Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.[\[6\]](#)[\[7\]](#)
 6. The following day, wash the membrane three times for 5-10 minutes each with TBST.
 7. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
 8. Wash the membrane again three times for 10 minutes each with TBST.
 - Detection:
 1. Prepare the chemiluminescent substrate according to the manufacturer's instructions.
 2. Incubate the membrane with the substrate for the recommended time.
 3. Capture the chemiluminescent signal using an imaging system.
 - Stripping and Re-probing (Optional):
 1. To normalize the p-Akt signal to the total amount of Akt protein, the membrane can be stripped and re-probed with an antibody against total Akt.
 2. Incubate the membrane in a stripping buffer, wash thoroughly, and then repeat the blocking and antibody incubation steps starting from step 5.5 with the total Akt antibody. A loading control like β-actin or GAPDH should also be probed.

Experimental Workflow Diagram



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Caption: Workflow for p-Akt Western blot analysis using **CAY10505**.

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